molecular formula C21H25Cl2N3O2S2 B2968961 N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(METHYLSULFANYL)BENZAMIDE HYDROCHLORIDE CAS No. 1215662-55-7

N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(METHYLSULFANYL)BENZAMIDE HYDROCHLORIDE

Cat. No.: B2968961
CAS No.: 1215662-55-7
M. Wt: 486.47
InChI Key: FICIFMMVWDNCPT-UHFFFAOYSA-N
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Description

N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-(methylsulfanyl)benzamide hydrochloride is a benzamide derivative characterized by a benzothiazole core substituted with chloro and methoxy groups at positions 7 and 4, respectively. The compound features a dimethylaminopropyl chain and a methylsulfanyl-substituted benzamide moiety, with a hydrochloride counterion enhancing solubility. However, the provided evidence lacks direct data on this compound’s synthesis, biological activity, or physicochemical properties, necessitating reliance on structural analogs for comparative analysis .

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-methylsulfanylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O2S2.ClH/c1-24(2)12-7-13-25(20(26)14-8-5-6-9-17(14)28-4)21-23-18-16(27-3)11-10-15(22)19(18)29-21;/h5-6,8-11H,7,12-13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICIFMMVWDNCPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3=CC=CC=C3SC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-(methylsulfanyl)benzamide hydrochloride typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chloro and Methoxy Groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Dimethylamino Propyl Group: This step often involves nucleophilic substitution reactions.

    Formation of the Benzamide Moiety: This can be done through amide bond formation reactions.

    Introduction of the Methylsulfanyl Group: This step can involve thiolation reactions.

    Formation of the Hydrochloride Salt: The final compound is often converted to its hydrochloride salt form to enhance its stability and solubility.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the benzothiazole ring or the amide moiety.

    Substitution: The chloro group on the benzothiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced benzothiazole derivatives.

    Substitution Products: Substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological or chemical target. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would require detailed experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with hydroxamic acids, benzamides, and benzothiazoles described in the literature. Below is a comparative analysis based on the evidence and related research:

Compound Core Structure Key Substituents Reported Activity Reference
Target Compound Benzothiazole-Benzamide 7-Cl, 4-OCH₃, dimethylaminopropyl, methylsulfanyl No direct data; inferred kinase/modulatory potential due to benzothiazole scaffolds N/A
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (Compound 8, ) Hydroxamic Acid 4-Cl-phenyl, cyclohexane-carboxamide Antioxidant activity (DPPH radical scavenging)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Benzamide 3-methylbenzoyl, 2-hydroxy-1,1-dimethylethyl Metal-catalyzed C–H bond functionalization (directing group)
N-Benzhydryl-2-(N’-methyl-N’-hydroxyureido)-L-3-phenylpropanamide () Hydroxyureido-Phenylalanine Benzhydryl, methylhydroxyureido Antioxidant/chelating properties

Key Observations:

Benzothiazole vs. Benzamide/Hydroxamic Acid Scaffolds: The target compound’s benzothiazole core distinguishes it from simpler benzamides (e.g., ) and hydroxamic acids (). Benzothiazoles are often associated with kinase inhibition or antimicrobial activity, whereas benzamides and hydroxamic acids are linked to metal coordination (e.g., C–H activation ) or antioxidant effects . The dimethylaminopropyl chain in the target compound may enhance membrane permeability compared to the hydroxyl groups in ’s benzamide derivative.

Similar chloro-substituted compounds (e.g., ’s hydroxamic acids) exhibit radical scavenging activity, but the benzothiazole’s rigid heterocycle may confer distinct selectivity . The methylsulfanyl group in the target compound is unique; sulfur-containing groups often improve metabolic stability compared to hydroxyl or carbonyl groups in analogs .

This underscores the need for targeted studies on its efficacy, toxicity, and mechanism.

Research Findings and Limitations

Comparative Data Gaps:

  • No IC₅₀ values, solubility profiles, or stability data are provided for the target compound, limiting actionable comparisons.

Biological Activity

N-(7-Chloro-4-Methoxy-1,3-Benzothiazol-2-Yl)-N-[3-(Dimethylamino)Propyl]-2-(Methylsulfanyl)Benzamide Hydrochloride is a synthetic compound with promising biological activities. This article delves into its pharmacological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Profile

  • IUPAC Name : this compound
  • CAS Number : 1215375-83-9
  • Molecular Formula : C21H25ClN3O4S2
  • Molecular Weight : 518.4769 g/mol
  • SMILES Notation : COc1ccc(c2c1nc(s2)N(C(=O)c1ccccc1S(=O)(=O)C)CCCN(C)C)Cl.Cl

Biological Activity Overview

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications in various fields such as oncology, infectious diseases, and inflammation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may:

  • Inhibit enzyme activity by binding to active or allosteric sites.
  • Modulate receptor signaling pathways, affecting cellular functions.

Pharmacological Effects

  • Anticancer Activity :
    • Research indicates that the compound may have potential as an anticancer agent. A study highlighted its effectiveness in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties :
    • The compound has shown activity against several bacterial strains, suggesting its potential as an antimicrobial agent. In vitro studies demonstrated significant inhibition of bacterial growth .
  • Anti-inflammatory Effects :
    • Evidence suggests that this compound can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. Its IC50 values indicate moderate selectivity for COX-II over COX-I .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryModerate COX-II inhibition (IC50 = 0.52 μM)

Case Study: Anticancer Screening

A recent study screened a library of compounds on multicellular spheroids to identify novel anticancer agents. The results showed that this compound significantly reduced tumor viability compared to controls, indicating its potential as a lead compound for cancer therapy .

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